molecular formula C16H17ClN6O2S2 B2521643 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1049483-03-5

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B2521643
CAS No.: 1049483-03-5
M. Wt: 424.92
InChI Key: ACSVLQOLKIHUIU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a tetrazole ring (bearing a 4-chlorophenyl group) and a thiophene-2-sulfonyl moiety. The tetrazole group is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene sulfonyl moiety introduces aromatic and electronic diversity. Such structural features are common in pharmaceuticals targeting receptors like 5-HT or adenosine .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVLQOLKIHUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17ClN6O2SC_{15}H_{17}ClN_{6}O_{2S}, and it features a piperazine ring substituted with a tetrazole moiety and a thiophenesulfonyl group. The presence of these functional groups is crucial for its biological interactions.

Property Value
Molecular Weight351.66 g/mol
CAS Number1351632-73-9
SolubilitySoluble in organic solvents
PurityTypically ≥ 95%

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes in the body. The tetrazole ring can form hydrogen bonds with target proteins, while the chlorophenyl group enhances hydrophobic interactions, increasing binding affinity. This interaction profile suggests potential modulation of neurotransmitter systems, particularly those involving serotonin (5-HT) receptors, which are known to influence mood and locomotor activity.

Pharmacological Effects

Research indicates that derivatives of piperazine compounds can exhibit a range of pharmacological effects:

  • Antidepressant Activity : Studies have shown that similar piperazine derivatives can act as agonists at serotonin receptors, leading to alterations in locomotor activity in animal models . This suggests potential applications in treating depression or anxiety disorders.
  • Antimicrobial Properties : The compound's structural components may contribute to its efficacy against various pathogens. For instance, piperazine derivatives have been explored for antifungal activities against species like Alternaria solani .
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Study 1: Antidepressant-Like Effects

In a study investigating the effects of piperazine derivatives on locomotor activity in rats, it was found that compounds similar to our target compound significantly reduced spontaneous movement. This effect was attributed to the stimulation of 5-HT receptors, highlighting the potential for developing treatments for mood disorders .

Study 2: Antimicrobial Activity

A series of experiments evaluated the antifungal activity of piperazine-containing compounds against various fungal strains. Results indicated that certain derivatives exhibited significant inhibition of mycelium growth at concentrations around 50 mg/ml, suggesting their potential utility as antifungal agents .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent on Tetrazole Sulfonyl Group Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 4-Chlorophenyl Thiophen-2-ylsulfonyl ~415–432 High aromaticity, metabolic stability
1-(4-Methoxyphenyl)-... () 4-Methoxyphenyl Methylsulfonyl 352.413 Improved solubility, lower lipophilicity
1-(4-Fluorophenyl)-... () 4-Fluorophenyl 4-Fluorophenylsulfonyl 432.5 Enhanced electronegativity, higher melting point
Buclizine () N/A N/A 433.036 CNS activity, bulky substituents

Research Findings and Implications

  • Tetrazole Modifications : The 4-chlorophenyl group on the tetrazole (target compound) enhances lipophilicity and stability compared to methoxy or fluorine analogues, which may improve blood-brain barrier penetration .
  • Thermal Properties : Compounds with halogens (Cl, F) exhibit higher melting points, suggesting stronger crystal lattice interactions .

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